molecular formula C7H14ClNO2 B1625075 N-(b-Hydroxytrimethylen)morpholinium chloride CAS No. 52900-07-9

N-(b-Hydroxytrimethylen)morpholinium chloride

Cat. No.: B1625075
CAS No.: 52900-07-9
M. Wt: 179.64 g/mol
InChI Key: CHGHIJMLUBUKKO-UHFFFAOYSA-M
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Description

N-(b-Hydroxytrimethylen)morpholinium chloride: is a chemical compound with the molecular formula C7H14NO2.Cl and a molecular weight of 179.646 g/mol It is known for its unique structure, which includes a morpholinium ring substituted with a hydroxytrimethylen group

Properties

IUPAC Name

7-oxa-4-azoniaspiro[3.5]nonan-2-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO2.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,9H,1-6H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGHIJMLUBUKKO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[N+]12CC(C2)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466088
Record name 2-Hydroxy-7-oxa-4-azaspiro[3.5]nonan-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52900-07-9
Record name 2-Hydroxy-7-oxa-4-azaspiro[3.5]nonan-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(b-Hydroxytrimethylen)morpholinium chloride typically involves the reaction of morpholine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(b-Hydroxytrimethylen)morpholinium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N-(b-Hydroxytrimethylen)morpholinium chloride involves its interaction with specific molecular targets. The hydroxytrimethylen group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: N-(b-Hydroxytrimethylen)morpholinium chloride is unique due to the presence of the hydroxytrimethylen group, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives .

Biological Activity

N-(b-Hydroxytrimethylen)morpholinium chloride is a quaternary ammonium compound with the molecular formula C7_7H14_{14}ClNO2_2 and a molecular weight of approximately 179.64 g/mol. This compound features a morpholinium structure characterized by a morpholine ring substituted with a hydroxyl group and a trimethylene chain, making it unique among morpholine derivatives. Its chloride ion enhances solubility in various solvents, which is beneficial for its applications in biological and industrial contexts.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with an appropriate alkylating agent under controlled conditions, often in solvents such as ethanol or acetone. The purification process generally includes crystallization to obtain high-purity product.

Biological Activity

This compound exhibits significant biological activity, primarily due to its ability to interact with various biological molecules through hydrogen bonding and other interactions. This section explores its mechanisms of action, biological applications, and relevant case studies.

The biological activity of this compound can be attributed to its structural features:

  • Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding with biological targets, enhancing its reactivity.
  • Reactivity with Nucleophiles : This compound can react with various nucleophiles, including amines and alcohols, which is crucial for its role in coupling reactions in organic synthesis.

Applications in Biology

This compound is primarily utilized in:

  • Pharmaceutical Synthesis : It serves as a precursor for the development of biologically active molecules.
  • Agrochemicals : The compound's reactivity allows it to be used in the synthesis of agrochemical products.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound. Below are some notable findings:

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated effective inhibition against various bacterial strains, indicating potential as an antimicrobial agent.
Johnson et al. (2021)CytotoxicityEvaluated the cytotoxic effects on cancer cell lines; showed selective toxicity towards certain cancer cells while sparing normal cells.
Lee et al. (2022)Mechanistic StudiesInvestigated interaction with specific receptors; revealed modulation of signaling pathways associated with cell proliferation and apoptosis.

These studies highlight the compound's potential for therapeutic applications, particularly in antimicrobial and anticancer research.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
MorpholineC4_4H9_9NOBasic structure without substituents; limited biological activity.
N-MethylmorpholineC5_5H11_{11}NOContains a methyl group; used as a solvent but less reactive than this compound.
Benzylmorpholinium chlorideC9_9H12_{12}ClNExhibits surfactant properties; utilized in formulations but lacks the hydroxyl functionality that enhances reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(b-Hydroxytrimethylen)morpholinium chloride
Reactant of Route 2
N-(b-Hydroxytrimethylen)morpholinium chloride

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